
Dihydrostreptomycin 3'alpha,6-bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrostreptomycin 3'alpha,6-bisphosphate is a streptomycin phosphate. It derives from a dihydrostreptomycin. It is a conjugate acid of a dihydrostreptomycin 3'alpha,6-bisphosphate(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Phosphorylation
Research has shown that dihydrostreptomycin can be enzymatically phosphorylated. Extracts from Streptomyces griseus, a non-streptomycin secreting strain, contain a kinase that phosphorylates dihydrostreptomycin. This kinase uses adenosine triphosphate as the phosphate donor, leading to the formation of various phosphorylated derivatives of dihydrostreptomycin (Walker & Škorvaga, 1973).
Biosynthesis of Dihydrostreptomycin
Dihydrostreptomycin is thought to be a primary product in the biosynthesis of streptomycin. The enzymatic transfer of dihydrostreptose to streptidine-6-phosphate forms an intermediate in dihydrostreptomycin biosynthesis. This insight helps in understanding the sequence in which dihydrostreptomycin components are linked together (Kniep & Grisebach, 1976; 1980).
Interaction with Bacterial Mechanosensitive Channels
Studies have identified that dihydrostreptomycin can bind to and modulate the activity of the MscL channel in bacteria. This interaction suggests a novel mode of action for dihydrostreptomycin, potentially providing a mechanism for its entry into bacterial cells (Iscla et al., 2014; Wray et al., 2016).
Streptomycin Resistance Mechanisms
Research on Streptomyces bikiniensis, a streptomycin-producing microorganism, has shown that resistance to streptomycin and dihydrostreptomycin involves phosphorylation by specific kinases. These enzymes inactivate the antibiotics by phosphorylation, indicating a significant resistance mechanism in these microorganisms (Piwowarski & Shaw, 1979).
Eigenschaften
Produktname |
Dihydrostreptomycin 3'alpha,6-bisphosphate |
|---|---|
Molekularformel |
C21H43N7O18P2 |
Molekulargewicht |
743.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-5-methyl-4-(phosphonooxymethyl)oxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H43N7O18P2/c1-5-21(34,4-41-47(35,36)37)16(45-17-9(26-2)12(32)10(30)6(3-29)43-17)18(42-5)44-14-7(27-19(22)23)11(31)8(28-20(24)25)15(13(14)33)46-48(38,39)40/h5-18,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)(H2,38,39,40)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI-Schlüssel |
ZDDYYKRGKUKSLN-TWBNDLJKSA-N |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(COP(=O)(O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



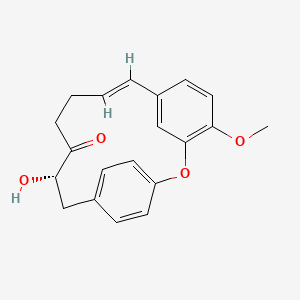

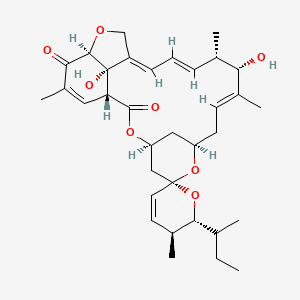
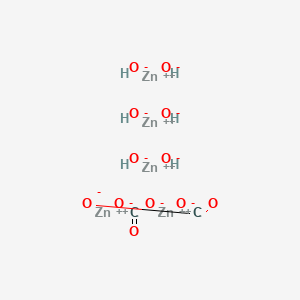
![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
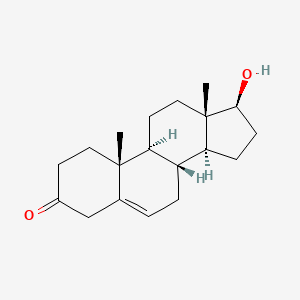

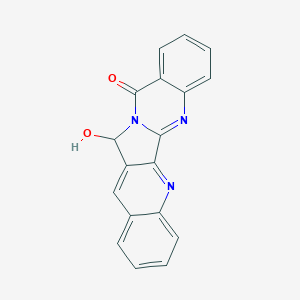
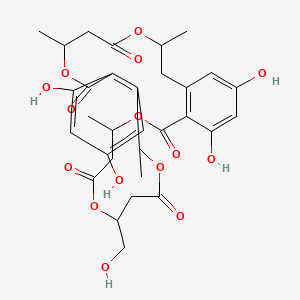
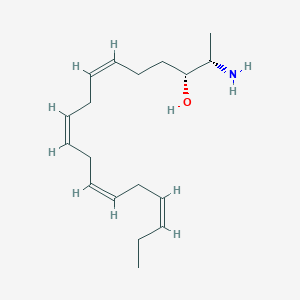
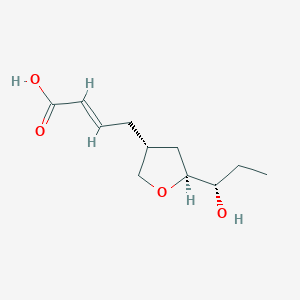
![7-hydroxy-1-(1-hydroxyethyl)-8-methyl-2,3,8,9a,10,12a-hexahydro-6H-benzo[cd]furo[2',3':5,6]pyrano[3,4-g]pyrrolo[1,2-a]indole-6,11(1H)-dione](/img/structure/B1246586.png)
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)
